Prosulfocarb

概要

説明

Prosulfocarb is a thiocarbamate herbicide widely used in agriculture to control annual ryegrass and toad rush in crops such as wheat and barley . It was introduced to the European Union in 1988 and has seen a significant increase in usage, particularly in France . This compound is absorbed by the roots of germinating seedlings and inhibits growth in the meristem by disrupting fat synthesis .

準備方法

Synthetic Routes and Reaction Conditions: Prosulfocarb is synthesized through the reaction of N,N-dipropylamine with benzyl chloroformate in the presence of a base, typically sodium hydroxide . The reaction proceeds as follows: [ \text{N,N-dipropylamine} + \text{benzyl chloroformate} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound involves the same synthetic route but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity. The final product is typically formulated with solvents such as solvent naphtha to enhance its application properties .

化学反応の分析

Types of Reactions: Prosulfocarb primarily undergoes hydrolysis and oxidation reactions. It is relatively stable under normal conditions but can be hydrolyzed in the presence of strong acids or bases .

Common Reagents and Conditions:

Hydrolysis: Strong acids or bases

Oxidation: Oxidizing agents such as hydrogen peroxide

Major Products Formed:

Hydrolysis: Benzyl alcohol and N,N-dipropylamine

Oxidation: Benzyl alcohol and N,N-dipropylamine derivatives

科学的研究の応用

Herbicidal Efficacy

Prosulfocarb is effective against a range of grass weeds, making it a valuable tool in crop production. It is typically applied pre-emergence or early post-emergence to control weeds such as Phalaris minor and Avena fatua.

Case Study: Efficacy on Phalaris minor

A field experiment conducted in Uttar Pradesh evaluated the bio-efficacy of this compound on Phalaris minor in wheat. The study found that this compound significantly reduced weed density and biomass, leading to improved wheat yields. The herbicide was applied at varying doses, with optimal results observed at higher concentrations.

| Treatment (g/ha) | Weed Density (plants/m²) | Dry Matter (g/m²) |

|---|---|---|

| Control | 50 | 120 |

| 100 | 20 | 60 |

| 200 | 10 | 30 |

This table summarizes the impact of different this compound treatments on weed density and dry matter accumulation in wheat crops .

Environmental Impact Studies

This compound's environmental safety has been evaluated through various studies assessing its toxicity to non-target organisms and its persistence in soil.

Toxicity Assessments

Research indicates that this compound exhibits low acute toxicity to honey bees and mammals, suggesting its suitability for use in integrated pest management systems. A study highlighted that while this compound can cause liver lesions in high doses in laboratory animals, these effects are dose-dependent and diminish at lower exposure levels .

| Organism | Acute Toxicity (LD50 mg/kg) | Observations |

|---|---|---|

| Honey Bees | >1000 | No acute sensitivity observed |

| Rats | 400-9600 | Liver lesions at high doses |

This table presents findings from toxicity studies, emphasizing the need for careful application practices to minimize risk to non-target species .

Integration into Sustainable Practices

This compound is increasingly being integrated into sustainable agricultural practices due to its effectiveness and lower environmental impact compared to other herbicides. It can be part of a broader strategy that includes crop rotation and the use of cover crops.

Rotational Crop Studies

Studies have shown that this compound residues degrade adequately in rotated crops, indicating its potential for use in diverse cropping systems without significant carryover effects. Research demonstrated that the metabolism of this compound in rotational crops was consistent across various plant species, supporting its use in sustainable crop management .

Comparative Studies with Other Herbicides

This compound's effectiveness has been compared with other herbicides like mesosulfuron-methyl. A study indicated that while both herbicides are effective against certain grass weeds, this compound showed lower effectiveness under specific conditions related to plant growth stages.

Comparison Table: this compound vs Mesosulfuron-Methyl

| Herbicide | Application Timing | Efficacy (%) at High Dose |

|---|---|---|

| This compound | Pre-emergence | 85 |

| Mesosulfuron-Methyl | Early post-emergence | 75 |

This comparative analysis highlights the conditions under which each herbicide performs optimally .

作用機序

Prosulfocarb exerts its herbicidal effects by inhibiting the synthesis of long-chain fatty acids, which are essential for the formation of cell membranes and cuticle wax . This inhibition disrupts cell growth and division, leading to the death of the plant . The compound is absorbed by the roots and translocated to the meristem, where it exerts its effects .

類似化合物との比較

- S-metolachlor

- Pyroxasulfone

- Trifluralin

Comparison: Prosulfocarb is unique in its mode of action compared to other herbicides like S-metolachlor and pyroxasulfone, which target different pathways . While S-metolachlor inhibits cell division and elongation, pyroxasulfone inhibits very-long-chain fatty acid synthesis . Trifluralin, on the other hand, disrupts microtubule formation during cell division . This compound’s ability to inhibit long-chain fatty acid synthesis makes it particularly effective against certain resistant weed species .

生物活性

Prosulfocarb is a pre-emergent herbicide belonging to the thiocarbamate class, primarily used for weed control in various crops. Its biological activity encompasses herbicidal efficacy, toxicity profiles, and environmental interactions. This article synthesizes findings from multiple studies to provide a comprehensive overview of this compound's biological activity.

Herbicidal Efficacy

Mechanism of Action

this compound functions by inhibiting seed germination and root growth in target weed species. It is particularly effective against annual grasses and some broadleaf weeds. The herbicide's activity is influenced by several factors, including application rate, timing, and environmental conditions.

Case Studies on Efficacy

A series of experiments evaluated this compound's effectiveness against Vulpia myuros and Apera spica-venti. The results indicated that V. myuros exhibited significant tolerance to this compound across various growth stages:

| Growth Stage | V. myuros (g fresh weight) | A. spica-venti (g fresh weight) | Tolerance Index (TI) |

|---|---|---|---|

| BBCH 00 | 199 (43.9%) | 59 (10.4%) | 3.4 |

| BBCH 11 | 438 (87.6%) | 212 (19.3%) | 2.1 |

| BBCH 12 | 293 (26.6%) | 141 (11.7%) | 2.1 |

| BBCH 13 | 926 (252.2%) | 278 (48.3%) | 3.3 |

The experiments showed that V. myuros was more tolerant to this compound than A. spica-venti, with significant differences noted at various growth stages .

Toxicological Profile

Acute and Chronic Toxicity

this compound has been evaluated for its toxicity in several animal studies:

- Short-Term Studies : In a dietary study with mice, doses of this compound at levels above 2400 ppm resulted in hepatic lesions and reduced body weight .

- Cholinesterase Activity : A study involving rats showed significant cholinesterase inhibition at high doses, although this effect was not consistent across all test subjects .

The following table summarizes key findings from toxicity studies:

| Study Type | Species | Dose Range (mg/kg bw/d) | Observed Effects |

|---|---|---|---|

| Dietary Study | Mice | 0, 100, 300, 600 | Hepatic lesions at higher doses |

| Short-Term Gavage | Rats | 0, 40, 200, 400 | Weight loss and cholinesterase inhibition |

| Long-Term Dietary | Dogs | 0, 80, 120, 200 | Body weight loss and mild liver effects |

Environmental Impact

Soil Interaction and Bioavailability

this compound's interaction with soil components significantly affects its bioavailability and herbicidal activity. Research indicates that adsorption is influenced by soil organic matter content; higher organic carbon levels lead to increased adsorption of this compound .

Surface Water Contamination Risk

There is also concern regarding the potential for surface water contamination following application, particularly when applied as a pre-emergent herbicide . The risk of runoff increases under certain conditions, necessitating careful application practices.

特性

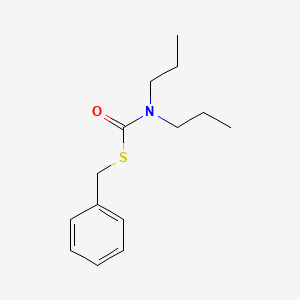

IUPAC Name |

S-benzyl N,N-dipropylcarbamothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NOS/c1-3-10-15(11-4-2)14(16)17-12-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQLVQOSNDJXLKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)SCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NOS | |

| Record name | CARBAMOTHIOIC ACID, DIPROPYL-, S-(PHENYLMETHYL) ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24031 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3058119 | |

| Record name | Prosulfocarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Ullmann] | |

| Record name | Prosulfocarb | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2010 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000052 [mmHg] | |

| Record name | Prosulfocarb | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2010 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

52888-80-9 | |

| Record name | CARBAMOTHIOIC ACID, DIPROPYL-, S-(PHENYLMETHYL) ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24031 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Prosulfocarb | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52888-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prosulfocarb [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052888809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prosulfocarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-benzyl N,N-dipropylthiocarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.363 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-benzyl N,N-dipropylcarbamothioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROSULFOCARB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8VCE6FU50D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。